molecular formula C19H24BrN3O3S B11467920 Tert-butyl 4-(5-((3-bromobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-((3-bromobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11467920
M. Wt: 454.4 g/mol
InChI Key: ZITVJJXIBJNXAI-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving an amine and a suitable electrophile.

    Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 4-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE
  • TERT-BUTYL (S)-3-(4-BROMOPHENYL)PIPERIDINE-1-CARBOXYLATE

Uniqueness

TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is unique due to the presence of both an oxadiazole ring and a bromophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H24BrN3O3S

Molecular Weight

454.4 g/mol

IUPAC Name

tert-butyl 4-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H24BrN3O3S/c1-19(2,3)26-18(24)23-9-7-14(8-10-23)16-21-22-17(25-16)27-12-13-5-4-6-15(20)11-13/h4-6,11,14H,7-10,12H2,1-3H3

InChI Key

ZITVJJXIBJNXAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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